molecular formula C16H15N3O2 B5184623 N-(1H-indol-3-ylmethyl)-2-methyl-4-nitroaniline

N-(1H-indol-3-ylmethyl)-2-methyl-4-nitroaniline

Cat. No.: B5184623
M. Wt: 281.31 g/mol
InChI Key: LUDGSHPNABFBSG-UHFFFAOYSA-N
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Description

N-(1H-indol-3-ylmethyl)-2-methyl-4-nitroaniline is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole moiety linked to a nitroaniline group, making it a subject of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-3-ylmethyl)-2-methyl-4-nitroaniline typically involves the reaction of indole derivatives with nitroaniline under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the indole, followed by nucleophilic substitution with 2-methyl-4-nitroaniline. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-3-ylmethyl)-2-methyl-4-nitroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products

The major products formed from these reactions include various substituted indoles, reduced amines, and oxidized derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(1H-indol-3-ylmethyl)-2-methyl-4-nitroaniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1H-indol-3-ylmethyl)-2-methyl-4-nitroaniline involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components, leading to biological effects such as apoptosis or inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-indol-3-ylmethyl)-2-methyl-4-nitroaniline is unique due to its specific combination of an indole moiety with a nitroaniline group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-(1H-indol-3-ylmethyl)-2-methyl-4-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-11-8-13(19(20)21)6-7-15(11)17-9-12-10-18-16-5-3-2-4-14(12)16/h2-8,10,17-18H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDGSHPNABFBSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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